6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-
Overview
Description
6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- is a useful research compound. Its molecular formula is C12H8ClOP and its molecular weight is 234.62 g/mol. The purity is usually 95%.
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Biological Activity
6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- is a phosphorus-containing compound that has garnered attention for its various biological activities and applications, particularly in the fields of flame retardants and catalysis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- is characterized by a dibenzoxaphosphorin framework with a chlorine substituent at the 6-position. Its molecular formula is C12H8ClO2P, and it has a molecular weight of approximately 248.62 g/mol.
Flame Retardant Properties
One of the primary applications of 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin is as a flame retardant. It acts by promoting char formation and reducing flammability in polymers. The compound's effectiveness in this role has been documented in various studies:
- Case Study on Polymer Composites : Research indicated that incorporating 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin into polymer matrices significantly improved their fire resistance. For instance, a study demonstrated that adding just 5% of this compound to a polycarbonate matrix reduced the peak heat release rate by over 30% compared to untreated samples .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of phosphorus-based compounds, including 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin.
- Research Findings : A study published in Molecules reported that derivatives of this compound exhibited varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 50 to 200 µg/mL, suggesting potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Flame Retardancy | Reduced peak heat release rate by >30% | |
Antimicrobial | MIC values between 50 to 200 µg/mL | |
Catalytic Activity | High enantiomeric excess (ee) in reactions |
Catalytic Applications
The compound has also been studied for its role as a ligand in catalysis. It serves as a precursor for various modular phosphorus-based ligands used in rhodium-catalyzed reactions.
- Catalytic Performance : In one study, ligands derived from 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin demonstrated up to 99% conversion rates and high enantiomeric excess (ee) values in asymmetric hydrogenation reactions .
Environmental Impact
Despite its beneficial applications, the environmental impact of phosphorus compounds like 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin must be considered. The Danish Environmental Protection Agency has highlighted concerns regarding bioaccumulation and endocrine activity associated with certain phosphorus flame retardants .
Properties
IUPAC Name |
6-chlorobenzo[c][2,1]benzoxaphosphinine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClOP/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEUAZASIHVFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885212 | |
Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22749-43-5 | |
Record name | 6-Chloro-6H-dibenz[c,e][1,2]oxaphosphorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22749-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6H-Dibenz(c,e)(1,2)oxaphosphorin, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022749435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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